2,5-Dimethyl-4-nitropyridine
Overview
Description
2,5-Dimethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two methyl groups at the 2nd and 5th positions and a nitro group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitropyridine typically involves the nitration of 2,5-dimethylpyridine. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to enhance the efficiency and safety of the production process. These methods minimize the accumulation of highly energetic intermediates and allow for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,5-Dimethyl-4-aminopyridine.
Substitution: 2,5-Dimethyl-4-alkylaminopyridines.
Oxidation: 2,5-Dimethyl-4-pyridinecarboxylic acid.
Scientific Research Applications
2,5-Dimethyl-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2,3-Dimethyl-4-nitropyridine: Similar structure but with methyl groups at the 2nd and 3rd positions.
4-Nitropyridine: Lacks the methyl groups, making it less sterically hindered.
2,6-Dimethyl-4-nitropyridine: Methyl groups at the 2nd and 6th positions, affecting its reactivity and steric properties.
Uniqueness: 2,5-Dimethyl-4-nitropyridine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and the types of reactions it can undergo. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a balance that makes this compound particularly versatile in synthetic applications .
Properties
IUPAC Name |
2,5-dimethyl-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-8-6(2)3-7(5)9(10)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWAAKUAFOLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308860 | |
Record name | 2,5-Dimethyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-82-2 | |
Record name | 2,5-Dimethyl-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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